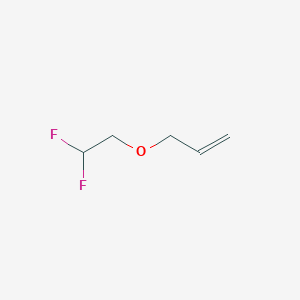

3-(2,2-二氟乙氧基)丙-1-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2,2-Difluoroethoxy)prop-1-ene" is a fluorinated organic molecule that may be of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic compounds, often leading to increased stability and bioactivity.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. However, there are no direct studies on the synthesis of "3-(2,2-Difluoroethoxy)prop-1-ene" in the provided papers. Nevertheless, related works include the synthesis of various fluorinated compounds, such as the preparation of 1,1,1-trifluoro-2,3-epoxypropane through lipase-mediated kinetic resolution , and the synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from corresponding lithium 3-(polyfluoroalkyl)-1,3-diketonates . These methods could potentially be adapted for the synthesis of "3-(2,2-Difluoroethoxy)prop-1-ene" by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their reactivity and properties. The electron diffraction study of 1,2-difluoroethane provides insights into the bond lengths and angles of a related difluoroalkane, which could be useful for inferring the structure of "3-(2,2-Difluoroethoxy)prop-1-ene" . Additionally, the unexpected structure of the complex of 3-fluoro-1,2-epoxypropane with argon suggests that the introduction of fluorine atoms can lead to significant changes in molecular geometry .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the electronegativity and size of the fluorine atom. While the provided papers do not directly address the reactivity of "3-(2,2-Difluoroethoxy)prop-1-ene," they do discuss the reactivity of related fluorinated compounds. For instance, the synthesis of trifluoromethylated 1,3-dioxanes via an intramolecular oxa-Michael reaction demonstrates the potential for fluorinated compounds to undergo ring-closure reactions .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit distinct physical and chemical properties. The study of the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a related compound provides valuable information on the electronic properties and stability of fluorinated enones . The characterization of p-perfluoro{1-[2-(2-fluorosulfonyl-ethoxy)propoxy]}ethylated poly(α-methyl styrene) also highlights the impact of fluorination on the thermal stability and molecular weight of polymers .

科学研究应用

1. 锂离子电池中的电解质添加剂

含有丙-1-烯-1,3-内酯作为电解质添加剂的氟化电解质混合物在锂离子电池中表现出有前景的循环和储存性能。该添加剂有助于控制氟化电解质电池中的气体析出,尽管观察到了负极/电解质界面处的高阻抗问题 (Xia 等人,2016)。

2. 1,7-二氧杂螺[4.4]壬烷的合成

2-氯甲基-3-(2-甲氧基乙氧基)丙-1-烯可用作多种亚甲基二醇的多功能前体。这些二醇经历双分子内碘醚化反应生成 1,7-二氧杂螺[4.4]壬烷,它们存在于多种天然产物中 (Alonso 等人,2005)。

3. 取代的过氢呋喃[2,3-b]呋喃的制备

当化合物 3-氯-2-(氯甲基)丙-1-烯与锂粉和亲电试剂反应时,会产生亚甲基二醇,在进一步氧化后生成过氢呋喃呋喃 (Lorenzo 等人,2000)。

4. 氟烯烃化学

全氟己基碘与烯丙基氯的加成反应,包括 3-(全氟己基)丙-1-烯,说明了反应条件对多氟烯烃形成的影响 (Napoli & Bertani, 2001)。

5. 甘油碳酸酯类中间体的合成

进行了 4-[(丙-2-烯-1-氧基)甲基]-1,3-二氧杂环-2-酮 (AGC) 的合成,通过逐步增长多加成反应产生了不含异氰酸酯的多羟基氨基甲酸酯 (Benyahya 等人,2011)。

6. 烯烃氢硼化的马氏规则区域控制

在烯烃氢硼化反应中引入氟原子会改变氢硼化产物的比例并影响区域选择性 (Fan 等人,2010)。

7. 微流体传感器上的体外研究

使用新型抗菌合成化合物嵌入障碍物的微流体传感器显示出加速的化学排斥反应和强大的抗菌性能 (Roh 等人,2017)。

安全和危害

未来方向

属性

IUPAC Name |

3-(2,2-difluoroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-2-3-8-4-5(6)7/h2,5H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVZDLLNSHZDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547565 |

Source

|

| Record name | 3-(2,2-Difluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethoxy)prop-1-ene | |

CAS RN |

111512-41-5 |

Source

|

| Record name | 3-(2,2-Difluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)